molecular formula C7H12N2 B13795266 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- CAS No. 66343-91-7

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl-

Cat. No.: B13795266
CAS No.: 66343-91-7
M. Wt: 124.18 g/mol
InChI Key: LXFPVYRCXCVOHN-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is a bicyclic organic compound with the molecular formula C₆H₁₀N₂. It is known for its unique structure, which consists of a bicyclic framework with two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- typically involves the reaction of 1,4-dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene with specific reagents under controlled conditions. One common method includes the irradiation of stereospecifically labeled compounds to produce the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different nitrogen-containing compounds, while reduction can lead to various bicyclic derivatives .

Scientific Research Applications

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- involves its interaction with molecular targets through its bicyclic structure. The compound’s effects are mediated by its ability to participate in various chemical reactions, including fluorescence and energy transfer processes. The molecular pathways involved include exciton splitting and interactions with specific electronic states .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diazabicyclo(2.2.2)oct-2-ene: The parent compound without the methyl group.

    1,4-Dimethyl-2,3-diazabicyclo(2.2.2)oct-2-ene: A similar compound with two methyl groups.

    2,3-Diazabicyclo(2.2.2)oct-2-ene, 2-oxide: An oxidized derivative with different properties

Uniqueness

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorophore and participate in various chemical reactions makes it valuable in scientific research and industrial applications .

Properties

CAS No.

66343-91-7

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1-methyl-2,3-diazabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C7H12N2/c1-7-4-2-6(3-5-7)8-9-7/h6H,2-5H2,1H3

InChI Key

LXFPVYRCXCVOHN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)N=N2

Origin of Product

United States

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